molecular formula C10H10F2O2 B14084336 4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde

4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde

Cat. No.: B14084336
M. Wt: 200.18 g/mol
InChI Key: QBOAOOPKTDNEGD-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a benzaldehyde derivative. One common method is the O-alkylation of 4-hydroxy-2,6-dimethylbenzaldehyde with difluoromethylating agents under basic conditions. This reaction can be carried out using reagents such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

For industrial-scale production, continuous flow methods are often employed to ensure high yield and purity. These methods involve the use of optimized reaction conditions and catalysts to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(Difluoromethoxy)-2,6-dimethylbenzoic acid.

    Reduction: 4-(Difluoromethoxy)-2,6-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation of Smad2/3 proteins. This inhibition leads to decreased collagen deposition and reduced fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is unique due to the presence of both difluoromethoxy and dimethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

4-(difluoromethoxy)-2,6-dimethylbenzaldehyde

InChI

InChI=1S/C10H10F2O2/c1-6-3-8(14-10(11)12)4-7(2)9(6)5-13/h3-5,10H,1-2H3

InChI Key

QBOAOOPKTDNEGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)OC(F)F

Origin of Product

United States

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